ethyl 3-carbamoyl-2-(2-((4-chlorophenyl)sulfonyl)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate
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Overview
Description
Ethyl 3-carbamoyl-2-(2-((4-chlorophenyl)sulfonyl)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a complex organic compound with potential applications in various fields of science and industry. This compound features a thienopyridine core, which is often associated with biological activity, making it a subject of interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-carbamoyl-2-(2-((4-chlorophenyl)sulfonyl)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the Thienopyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thienopyridine ring.
Introduction of the Sulfonyl Group: The 4-chlorophenylsulfonyl group is introduced via sulfonylation reactions, often using sulfonyl chlorides in the presence of a base.
Amidation: The acetamido group is introduced through an amidation reaction, typically using acyl chlorides or anhydrides.
Carbamoylation: The carbamoyl group is added using carbamoyl chlorides or isocyanates.
Esterification: The final step involves esterification to introduce the ethyl ester group, usually using ethanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-carbamoyl-2-(2-((4-chlorophenyl)sulfonyl)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl or carbamoyl groups using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Amines, thiols, and other nucleophiles in the presence of a base or under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
Medicinal Chemistry: Due to its complex structure and potential biological activity, this compound is of interest in the development of new pharmaceuticals, particularly as enzyme inhibitors or receptor modulators.
Chemical Biology: It can be used as a probe to study biological pathways and interactions involving sulfonyl and carbamoyl groups.
Material Science: The compound’s unique structure may be explored for the development of new materials with specific electronic or optical properties.
Industrial Chemistry: It can serve as an intermediate in the synthesis of more complex molecules used in various industrial applications.
Mechanism of Action
The mechanism of action of ethyl 3-carbamoyl-2-(2-((4-chlorophenyl)sulfonyl)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl and carbamoyl groups are key functional groups that can form hydrogen bonds or covalent bonds with target proteins, modulating their activity. The thienopyridine core may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Clopidogrel: A thienopyridine derivative used as an antiplatelet agent.
Prasugrel: Another thienopyridine derivative with similar antiplatelet activity.
Ticlopidine: A thienopyridine compound used to reduce the risk of stroke.
Uniqueness
Ethyl 3-carbamoyl-2-(2-((4-chlorophenyl)sulfonyl)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other thienopyridine derivatives
Properties
IUPAC Name |
ethyl 3-carbamoyl-2-[[2-(4-chlorophenyl)sulfonylacetyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O6S2/c1-2-29-19(26)23-8-7-13-14(9-23)30-18(16(13)17(21)25)22-15(24)10-31(27,28)12-5-3-11(20)4-6-12/h3-6H,2,7-10H2,1H3,(H2,21,25)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRKJHMIXADOKHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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